An In-depth Technical Guide to C.I. Disperse Red 82
An In-depth Technical Guide to C.I. Disperse Red 82
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Red 82 is a monoazo disperse dye characterized by its vibrant red hue. As a member of the disperse dye class, it is a sparingly water-soluble, non-ionic colorant primarily designed for dyeing hydrophobic synthetic fibers, most notably polyester. Its molecular structure, which incorporates nitro, cyano, and acetyloxyethylamino groups, imparts properties essential for its application in high-temperature dyeing processes, ensuring good color fastness. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Disperse Red 82, along with insights into its environmental fate.
Chemical Structure and Identification
Disperse Red 82 is chemically known as 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1]. It is formed through the diazotization of 2-cyano-4-nitroaniline and its subsequent coupling with N,N-di(2-acetoxyethyl)aniline[2].
| Identifier | Value |
| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl acetate[1] |
| C.I. Name | Disperse Red 82[2] |
| CAS Numbers | 30124-94-8, 12223-42-6[1][3] |
| Molecular Formula | C₂₁H₂₁N₅O₆[1][2] |
| Molecular Weight | 439.42 g/mol [2] |
| Canonical SMILES | CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C#N[4] |
| InChI Key | GRMDKKJYMUDEJO-UHFFFAOYSA-N[3][4] |
Physicochemical Properties
Disperse Red 82 is a dark brown powder that is insoluble in water[5][6]. Its low aqueous solubility is a key characteristic of disperse dyes, enabling their application to hydrophobic fibers from an aqueous dispersion.
| Property | Value |
| Physical Appearance | Dark brown powder[5][6] |
| Solubility | Insoluble in water[5][6] |
| Boiling Point | 620.2 ± 55.0 °C (Predicted)[5] |
| Density | 1.28 g/cm³[5] |
| XLogP3-AA | 3.1[1] |
| Topological Polar Surface Area | 150 Ų[4] |
Synthesis
The synthesis of Disperse Red 82 is a two-stage process that is characteristic of azo dye production.
Experimental Protocol (General)
-
Diazotization: The process begins with the diazotization of a primary aromatic amine, 2-cyano-4-nitroaniline, which acts as the diazo component. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452) at low temperatures to form the corresponding diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N,N-di(2-acetoxyethyl)aniline. This is an electrophilic aromatic substitution reaction, where the diazonium ion attacks the electron-rich aromatic ring of the coupling component to form the final azo dye, Disperse Red 82[2]. The product is then filtered, ground, and dried.
Caption: General synthesis workflow for Disperse Red 82.
Spectral Properties
Spectroscopic techniques are crucial for the identification and characterization of Disperse Red 82.
| Spectroscopic Data | Details |
| UV-Visible Spectroscopy | The UV-Vis spectrum of Disperse Red 82 exhibits a broad absorption band in the visible region, which is characteristic of its chromophoric azo structure. The absorption spectrum has been recorded between 320 and 680 nm. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR spectroscopy is used to identify the functional groups present in the molecule. While a detailed peak analysis is not readily available, the spectrum would be expected to show characteristic peaks for C-H stretching, C=O stretching from the acetate (B1210297) groups, and -COO- stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of organic compounds. Although specific NMR data for Disperse Red 82 is not widely published, its use in characterizing similar disperse dyes is well-established. |
| High-Resolution Mass Spectrometry (HRMS) | HRMS, particularly with Electrospray Ionization (ESI-MS), is used for the definitive identification of Disperse Red 82. It provides exact mass measurements, which allows for the determination of the elemental composition and aids in distinguishing the compound from impurities. ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ adduct. |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of Disperse Red 82 and monitoring its presence in various samples.
Experimental Protocol (HPLC)
A common method for the analysis of Disperse Red 82 is reverse-phase HPLC.
-
System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is typically recommended.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with the addition of an acid like phosphoric acid to improve peak shape. For Mass Spectrometry (MS) compatible applications, formic acid is used instead of phosphoric acid.
-
Detection: The eluent is monitored at the wavelength of maximum absorbance for Disperse Red 82 in the visible range.
Environmental Fate and Degradation
The environmental impact of azo dyes is a significant area of research due to their widespread use and potential for the formation of harmful aromatic amines upon degradation.
Under anaerobic conditions, the primary degradation pathway for azo dyes like Disperse Red 82 is the reductive cleavage of the azo bond (-N=N-). This process is typically mediated by microbial azoreductase enzymes and results in the formation of two separate aromatic amines. These resulting amines may then be further degraded under aerobic conditions.
Caption: Anaerobic degradation of Disperse Red 82.
Toxicological Information
The toxicological profile of Disperse Red 82 is not extensively detailed in publicly available literature, with many safety data sheets indicating a lack of data for specific endpoints. However, based on notifications to the European Chemicals Agency (ECHA), Disperse Red 82 is classified as a substance that may cause an allergic skin reaction (Skin Sensitizer 1). As with many azo dyes, there is a potential concern regarding the toxicity of the aromatic amines that can be formed upon reductive cleavage of the azo bond.
Conclusion
Disperse Red 82 is a commercially significant monoazo dye with well-established applications in the textile industry. Its chemical structure is tailored for the dyeing of hydrophobic fibers, providing desirable color and fastness properties. While its synthesis and analytical determination are based on standard principles of organic and analytical chemistry, a comprehensive understanding of its spectral properties and a detailed, publicly available experimental synthesis protocol remain areas for further documentation. The environmental fate of Disperse Red 82, particularly its anaerobic degradation into aromatic amines, continues to be a relevant topic of research, underscoring the importance of appropriate wastewater treatment to mitigate potential environmental and health impacts.
References
- 1. Disperse Red 82 | 12223-42-6 | Benchchem [benchchem.com]
- 2. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. Disperse Red 9(82-38-2) 13C NMR spectrum [chemicalbook.com]
- 6. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
